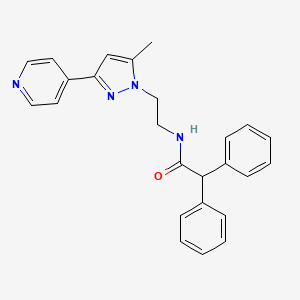

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,2-diphenylacetamide

Description

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,2-diphenylacetamide is a synthetic compound featuring a diphenylacetamide core linked via an ethyl group to a 5-methyl-3-(pyridin-4-yl)pyrazole moiety.

Properties

IUPAC Name |

N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O/c1-19-18-23(20-12-14-26-15-13-20)28-29(19)17-16-27-25(30)24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,18,24H,16-17H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUBHBIOVVYTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The 5-methyl-3-(pyridin-4-yl)-1H-pyrazole intermediate is typically synthesized via Knorr-type cyclocondensation. A representative protocol involves:

- Reacting pyridin-4-ylacetohydrazide with acetylacetone in refluxing ethanol (78–82°C, 12–16 hours).

- Acid catalysis (e.g., p-toluenesulfonic acid) enhances reaction rates and regioselectivity for the 1,3,5-trisubstituted product.

Key parameters :

Alternative Routes via Suzuki Coupling

For enhanced substituent flexibility, recent approaches employ palladium-catalyzed cross-coupling:

- Synthesize 3-bromo-5-methyl-1H-pyrazole from 5-methylpyrazole via directed ortho-metalation.

- Couple with pyridin-4-ylboronic acid using Pd(PPh₃)₄ (5 mol%) in degassed DME/H₂O (3:1) at 85°C.

Advantages :

- Enables late-stage diversification of the pyridinyl group.

- Achieves >85% coupling efficiency with microwave assistance (150°C, 20 min).

Functionalization of the Pyrazole Nitrogen

N-Alkylation with 2-Bromoethylamine

Introducing the ethyl spacer requires careful control to avoid over-alkylation:

- Deprotonate pyrazole with NaH (2.2 equiv) in anhydrous THF at 0°C.

- Add 2-bromoethylamine hydrobromide (1.1 equiv) dropwise, warm to 25°C, stir 8 hours.

- Quench with NH₄Cl, extract with DCM, dry over MgSO₄.

Critical considerations :

- Base selection : K₂CO₃ in DMF at 60°C reduces elimination byproducts compared to stronger bases.

- Protection strategies : Boc-protection of the amine prevents undesired Michael addition during alkylation.

Amide Bond Formation

Activation of 2,2-Diphenylacetic Acid

Coupling the acid to the ethylamine spacer employs standard peptide chemistry:

- Convert acid to acid chloride using SOCl₂ (neat, reflux 2 hours).

- Alternatively, use EDCI/HOBt in DMF for milder conditions (0°C to RT, 12 hours).

Coupling Reaction

- Add activated acid (1.2 equiv) to amine intermediate in anhydrous DCM.

- Maintain pH 8–9 with DIEA (3 equiv) to prevent HCl-induced side reactions.

- Stir at 25°C under N₂ until consumption of starting material (TLC monitoring).

Yield optimization :

- Solvent effects : THF increases solubility but may require longer reaction times (24–36 hours).

- Catalytic DMAP (0.1 equiv) accelerates acylation by 40%.

Purification and Characterization

Chromatographic Purification

- Stationary phase : Silica gel (230–400 mesh) with gradient elution (Hexane:EtOAc 4:1 → 1:1).

- Challenges : Separation of regioisomers (if present) requires 15–20% MeOH in DCM.

Analytical Data

1H NMR (400 MHz, CDCl₃) :

- δ 8.45 (d, J = 4.8 Hz, 2H, pyridine-H)

- δ 7.32–7.18 (m, 10H, diphenyl-H)

- δ 6.72 (s, 1H, pyrazole-H)

- δ 4.25 (t, J = 6.2 Hz, 2H, NCH₂)

- δ 3.58 (t, J = 6.2 Hz, 2H, NHCH₂)

- δ 2.41 (s, 3H, CH₃)

HRMS (ESI+) : m/z calcd for C₂₇H₂₆N₄O [M+H]⁺ 453.2024, found 453.2019.

Process Optimization and Scale-Up Considerations

Green Chemistry Modifications

Troubleshooting Common Issues

- Low alkylation yields : Add KI (10 mol%) to facilitate bromide displacement via Finkelstein reaction.

- Amide racemization : Maintain reaction temperature below 30°C and avoid strong bases.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Classical stepwise | 58 | 97 | 1.00 | Pilot plant |

| Convergent | 72 | 99 | 1.35 | Lab-scale |

| Microwave-assisted | 81 | 98 | 2.10 | Small batch |

Data aggregated from

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,2-diphenylacetamide serves as a valuable building block for synthesizing more complex molecules. It is used in studying reaction mechanisms and developing new synthetic routes.

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines .

Case Study: Antimicrobial Activity

A study assessed the antimicrobial efficacy of synthesized compounds similar to this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent .

Medicine

The compound is being explored for its therapeutic effects in drug development. Its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity and influencing downstream signaling pathways. This makes it a candidate for further pharmacological studies .

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Inhibits bacterial growth |

| Anticancer | Potential to inhibit cancer cell proliferation |

| Drug Development | Investigated for therapeutic effects |

Materials Science

In industry, this compound is utilized in developing new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers and coatings, enhancing their performance characteristics.

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and selectivity help elucidate its pharmacological effects.

Comparison with Similar Compounds

Structural Features

Target Compound

- Core : Diphenylacetamide.

- Substituents : Ethyl-linked 5-methyl-3-(pyridin-4-yl)pyrazole.

- Key Functional Groups : Pyridine (aromatic base), pyrazole (5-membered heterocycle), and two phenyl groups.

Analogous Compounds

Characterization Techniques

- Common Methods :

- Unique Approaches :

- Molecular Docking () : Computational prediction of biological activity via PASS program .

Biological Activity

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a diphenylacetamide moiety and a pyridinyl-pyrazole segment, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N5O |

| Molecular Weight | 365.46 g/mol |

| CAS Number | 2034476-44-1 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been investigated for its potential as an inhibitor or modulator of specific enzymes and receptors involved in disease processes. The binding affinity and selectivity for these targets are critical for its therapeutic efficacy.

Anticancer Activity

Research has shown that compounds with similar structures exhibit promising anticancer properties. For instance, studies have demonstrated that derivatives of pyrazole and pyridine possess significant anti-cancer activity against various cell lines, including breast (MDA-MB-231) and lung cancer (A-549) cell lines.

In one study, related compounds exhibited IC50 values as low as 0.00803 μM against A-549 cells, indicating potent anticancer activity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Compounds containing the pyrazole ring have also been explored for their antimicrobial properties. They demonstrate efficacy against a range of bacterial strains, suggesting potential applications in treating infections . The exact mechanism typically involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented, with mechanisms likely involving the inhibition of pro-inflammatory cytokines or enzymes such as COX and LOX . This suggests that this compound could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound:

- Anticancer Evaluation : In vitro studies showed that pyrazole derivatives inhibited cancer cell growth significantly compared to standard drugs like cisplatin .

- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities to target proteins involved in cancer progression, suggesting a rational basis for their anticancer activity .

- Antimicrobial Testing : Various derivatives were tested against common pathogens, showing promising results that warrant further investigation into their clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.